1-Phenylcyclopentanecarbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material-Specific Binding Peptides

Scientific Field: Material Science, Biochemistry

Methods of Application: The specific methods of application can vary greatly depending on the desired end product.

Synthesis Routes

Scientific Field: Organic Chemistry

Application Summary: 1-Phenylcyclopentanecarbaldehyde can be used in various synthesis routes, contributing to the development of new organic compounds.

Methods of Application: The specific methods of application can vary greatly depending on the desired end product.

Pharmacokinetics

Scientific Field: Pharmacology

Application Summary: 1-Phenylcyclopentanecarbaldehyde has properties that suggest it could be used in pharmacokinetic studies.

Results or Outcomes: The outcomes of these processes can provide valuable information about how the body processes certain substances, which can be used to inform the development of new drugs and therapies.

Material Science

Scientific Field: Material Science

Application Summary: 1-Phenylcyclopentanecarbaldehyde could potentially be used in the development of new materials.

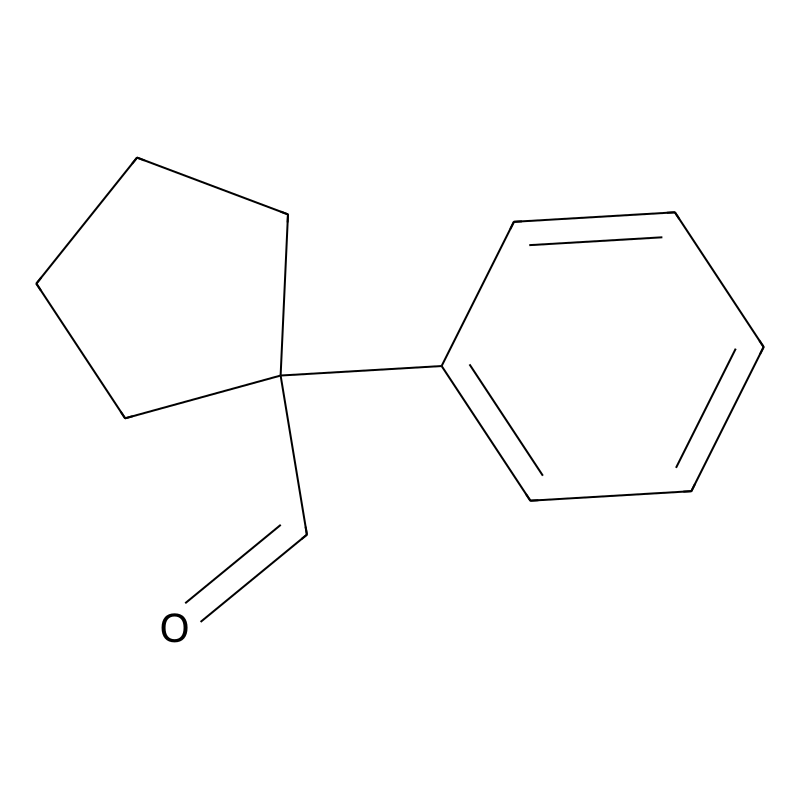

1-Phenylcyclopentanecarbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O. It features a phenyl group attached to a cyclopentane ring, with an aldehyde functional group at the first position of the cyclopentane. This compound is characterized by its unique structural configuration, which allows it to participate in various

There is currently no documented research on the specific mechanism of action of 1-Phenylcyclopentanecarbaldehyde in biological systems. Due to the lack of widespread study, its potential interactions with other molecules or its role in biological processes remain unknown.

- Wearing gloves and safety glasses when handling the compound.

- Working in a well-ventilated fume hood to avoid inhalation.

- Proper disposal according to local regulations.

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.

- Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction Reactions: The aldehyde can also be reduced to the corresponding alcohol.

These reactions are facilitated by the compound's functional groups, making it versatile in organic synthesis .

The synthesis of 1-Phenylcyclopentanecarbaldehyde can be achieved through several methods:

- Alkylation of Phenylacetonitrile: This method involves the alkylation of phenylacetonitrile with a dihalide followed by hydrolysis, yielding the desired aldehyde as a product. This process is noted for its simplicity and economic viability .

- Cyclization Reactions: Another approach includes cyclization reactions involving substituted phenyl compounds and cyclopentane derivatives.

- Oxidative Methods: Starting from alcohol precursors, oxidation can yield 1-Phenylcyclopentanecarbaldehyde efficiently.

These methods highlight the compound's accessibility for synthetic chemists .

1-Phenylcyclopentanecarbaldehyde has various applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

- Flavor and Fragrance Industry: Its aromatic properties may find use in perfumery or flavoring agents .

Several compounds share structural similarities with 1-Phenylcyclopentanecarbaldehyde. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Phenylcyclopentane-1-carbaldehyde | Similar cyclopentane structure | Different position of the aldehyde group |

| 1-Phenyl-1,2-propanedione | Dicarbonyl compound | Contains two carbonyl groups |

| Cyclopentane carboxaldehyde | Simple cyclopentane derivative | Lacks phenyl substitution |

Uniqueness of 1-Phenylcyclopentanecarbaldehyde

The uniqueness of 1-Phenylcyclopentanecarbaldehyde lies in its combination of a phenyl group and a cyclopentane ring with an aldehyde functional group. This specific arrangement allows for diverse reactivity patterns and potential biological activities that may not be present in other similar compounds. Its applications in organic synthesis and potential pharmaceutical uses further underscore its significance in chemical research .

1-Phenylcyclopentanecarbaldehyde possesses the molecular formula C₁₂H₁₄O with a precisely determined molecular weight of 174.24 g/mol [1] [2] [3] [4]. This organic compound consists of twelve carbon atoms, fourteen hydrogen atoms, and one oxygen atom, representing a substituted cyclopentane ring system with both phenyl and aldehyde functional groups. The molecular structure can be described by the IUPAC name 1-phenylcyclopentane-1-carbaldehyde, indicating that the phenyl group and aldehyde functionality are both attached to the same carbon atom of the cyclopentane ring [1] [2] [4].

The compound's structural identity is confirmed through various spectroscopic identifiers, including the InChI key KZCVVVIPPHGCOH-UHFFFAOYSA-N and the SMILES notation C1CCC(C1)(C=O)C2=CC=CC=C2 [1] [2] [4]. The CAS registry number 21573-69-3 uniquely identifies this compound in chemical databases [5] [2] [3] [4].

Physical State and Appearance

1-Phenylcyclopentanecarbaldehyde exists as a colorless to pale yellow liquid at room temperature [3]. The compound exhibits a distinctive aromatic odor attributed to the presence of the phenyl group within its molecular structure [3]. This aldehyde maintains its liquid state under standard ambient conditions, distinguishing it from many related cyclopentane derivatives that may exist as solids or have different physical characteristics.

Melting and Boiling Points

The melting point of 1-phenylcyclopentanecarbaldehyde is not available in the current literature [5] [6]. However, the compound demonstrates a well-defined boiling point of 273.136°C at 760 mmHg [7] [6] [8]. This relatively high boiling point compared to simple aldehydes reflects the increased molecular weight and intermolecular forces resulting from the phenyl substituent and the cyclopentane ring system.

For comparative purposes, the parent compound cyclopentanecarbaldehyde exhibits a significantly lower boiling point of 140-141°C [9] [10] [11], demonstrating the substantial influence of the phenyl group on the thermal properties of the molecule.

Solubility Profile in Various Solvents

The solubility characteristics of 1-phenylcyclopentanecarbaldehyde reflect its organic nature and structural features. The compound demonstrates excellent solubility in common organic solvents, particularly ethanol and ether [3]. This high solubility in organic media is consistent with the compound's nonpolar characteristics imparted by the phenyl group and the cyclopentane ring system.

In contrast, 1-phenylcyclopentanecarbaldehyde exhibits limited solubility in water [3]. This poor aqueous solubility can be attributed to the predominantly hydrophobic nature of the molecule, with the phenyl group and cyclopentane ring contributing to its nonpolar character. The logP value of 2.69730 [6] confirms the compound's lipophilic nature, indicating a strong preference for organic phases over aqueous environments.

Density and Refractive Index

The density of 1-phenylcyclopentanecarbaldehyde is reported as 1.103 g/cm³ [7] [6], indicating that the compound is denser than water. This density value is consistent with the presence of the aromatic phenyl group, which typically increases the density of organic compounds compared to their purely aliphatic counterparts.

The refractive index of the compound is 1.6 [6], a value that reflects the compound's optical properties and molecular structure. This refractive index is characteristic of aromatic compounds and is higher than that of simple aliphatic aldehydes, consistent with the presence of the phenyl group and the extended conjugation system.

For comparison, cyclopentanecarbaldehyde, the parent compound without the phenyl substituent, exhibits a significantly lower density of 0.919 g/mL at 25°C and a refractive index of 1.443 [9] [10] [11] [12], clearly demonstrating the influence of the phenyl group on these physical properties.

Vapor Pressure and Flash Point

The vapor pressure of 1-phenylcyclopentanecarbaldehyde is 0.006 mmHg at 25°C [6], indicating relatively low volatility at room temperature. This low vapor pressure is consistent with the compound's molecular weight and intermolecular forces, suggesting that the compound will not readily evaporate under standard conditions.

The flash point of 1-phenylcyclopentanecarbaldehyde is 95.864°C [7] [6] [8], which classifies it as a combustible liquid rather than a highly flammable one. This flash point value is significantly higher than that of many simple aldehydes, reflecting the stabilizing influence of the phenyl group and the cyclopentane ring system on the compound's thermal stability.

Thermodynamic Properties

While comprehensive thermodynamic data for 1-phenylcyclopentanecarbaldehyde is limited in the literature, the compound's structural features allow for reasonable estimates of its thermodynamic properties based on group contribution methods and comparison with related compounds.

The presence of the phenyl group significantly influences the compound's thermodynamic properties compared to simple cyclopentane derivatives. The aromatic system contributes to the overall stability of the molecule through resonance effects, while the cyclopentane ring introduces conformational considerations that affect the compound's entropy and heat capacity.

Based on the available data and structural analysis, 1-phenylcyclopentanecarbaldehyde exhibits thermodynamic properties consistent with substituted aromatic aldehydes, with the cyclopentane ring system providing additional complexity to its thermal behavior.

| Property | Value | Unit | Temperature | Source |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₁₄O | - | - | [1] [2] [3] [4] |

| Molecular Weight | 174.24 | g/mol | - | [1] [2] [3] [4] |

| Physical State | Colorless to pale yellow liquid | - | Room temperature | [3] |

| Density | 1.103 | g/cm³ | 25°C | [7] [6] |

| Refractive Index | 1.6 | - | 25°C | [6] |

| Boiling Point | 273.136 | °C | 760 mmHg | [7] [6] [8] |

| Flash Point | 95.864 | °C | - | [7] [6] [8] |

| Vapor Pressure | 0.006 | mmHg | 25°C | [6] |

| Solubility (Ethanol) | Soluble | - | Room temperature | [3] |

| Solubility (Ether) | Soluble | - | Room temperature | [3] |

| Solubility (Water) | Limited | - | Room temperature | [3] |

| LogP | 2.69730 | - | 25°C | [6] |